molecular formula C13H25NO3 B2668852 Tert-butyl N-[[(1R,3S)-3-(hydroxymethyl)cyclohexyl]methyl]carbamate CAS No. 881656-77-5

Tert-butyl N-[[(1R,3S)-3-(hydroxymethyl)cyclohexyl]methyl]carbamate

Cat. No.: B2668852
CAS No.: 881656-77-5
M. Wt: 243.347
InChI Key: DBWREWKJBLECNR-MNOVXSKESA-N
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Description

Tert-butyl N-[[(1R,3S)-3-(hydroxymethyl)cyclohexyl]methyl]carbamate is a carbamate-protected amine derivative featuring a cyclohexane backbone with a hydroxymethyl substituent at the 3-position and a tert-butoxycarbonyl (Boc) group on the nitrogen. Its molecular formula is C₁₃H₂₅NO₃, with a molecular weight of 267.34 g/mol (calculated). The (1R,3S) stereochemistry of the cyclohexyl ring and the hydroxymethyl group renders this compound a chiral building block in medicinal chemistry, particularly for synthesizing bioactive molecules requiring rigid, stereodefined scaffolds .

Properties

IUPAC Name

tert-butyl N-[[(1R,3S)-3-(hydroxymethyl)cyclohexyl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-8-10-5-4-6-11(7-10)9-15/h10-11,15H,4-9H2,1-3H3,(H,14,16)/t10-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWREWKJBLECNR-MNOVXSKESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCC(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CCC[C@@H](C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[[(1R,3S)-3-(hydroxymethyl)cyclohexyl]methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative. One common method involves the use of tert-butyl chloroformate and (1R,3S)-3-(hydroxymethyl)cyclohexylamine as starting materials. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions to release a free amine and carbon dioxide.

Conditions Reagents Products References
Acidic HydrolysisHCl (aq.), heat[(1R,3S)-3-(hydroxymethyl)cyclohexyl]methylamine + CO₂ + tert-butanol
Basic HydrolysisNaOH (aq.), reflux[(1R,3S)-3-(hydroxymethyl)cyclohexyl]methylamine + Na₂CO₃ + tert-butanol

Mechanistic Insights :

  • Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water.

  • Basic hydrolysis proceeds via deprotonation of the amine, leading to carbamate breakdown.

Oxidation Reactions

The hydroxymethyl group (–CH₂OH) is susceptible to oxidation, forming a carboxylic acid derivative.

Oxidizing Agent Conditions Products References
KMnO₄H₂SO₄, H₂O, 60°C[(1R,3S)-3-(carboxy)cyclohexyl]methyl carbamate
CrO₃ (Jones Reagent)Acetone, 0°C[(1R,3S)-3-(carboxy)cyclohexyl]methyl carbamate

Key Findings :

  • Stereochemistry at C3 remains intact during oxidation due to the rigid cyclohexane ring.

  • Overoxidation to CO₂ is minimized under controlled conditions.

Reduction Reactions

The carbamate group can be reduced to yield an amine.

Reducing Agent Conditions Products References
LiAlH₄Dry THF, reflux[(1R,3S)-3-(hydroxymethyl)cyclohexyl]methylamine + tert-butanol
NaBH₄/I₂MeOH, 25°CPartial reduction to intermediate alcohols

Notes :

  • LiAlH₄ cleaves the carbamate C=O bond, yielding the primary amine.

  • NaBH₄ is less effective, requiring iodine activation for partial reduction.

Substitution and Functionalization

The hydroxymethyl group participates in esterification and nucleophilic substitution.

Reaction Type Reagents Products References
EsterificationAcetic anhydride, pyridine[(1R,3S)-3-(acetyloxymethyl)cyclohexyl]methyl carbamate
TosylationTosyl chloride, DMAP[(1R,3S)-3-(tosyloxymethyl)cyclohexyl]methyl carbamate

Applications :

  • Tosylated derivatives serve as intermediates for Suzuki couplings or SN2 reactions.

  • Esterification enhances lipophilicity for biological studies.

Stability and Side Reactions

The compound exhibits thermal stability below 150°C but degrades under prolonged UV exposure. Competing reactions include:

  • Intramolecular cyclization : Forms oxazolidinones at high temperatures.

  • Racemization : Observed in strongly acidic/basic media due to partial ring inversion.

Scientific Research Applications

Enzyme Inhibition
The compound has been studied for its potential to inhibit specific enzymes through the hydrolysis of the carbamate group, releasing an active amine derivative. This mechanism is crucial in developing therapeutic agents targeting diseases such as cancer and neurodegenerative disorders. Preliminary studies suggest that it may inhibit enzymes involved in metabolic pathways relevant to these diseases .

Receptor Interaction
Research indicates that tert-butyl N-[[(1R,3S)-3-(hydroxymethyl)cyclohexyl]methyl]carbamate may interact with muscarinic acetylcholine receptors (M3R). These receptors are implicated in cell proliferation and tumor progression, making this compound a candidate for further investigation in cancer therapies .

Synthetic Routes

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative. A common method includes:

  • Starting Materials :
    • Tert-butyl chloroformate
    • (1R,3S)-3-(hydroxymethyl)cyclohexylamine
  • Reaction Conditions :
    • The reaction is conducted in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage.
    • Optimization of reaction conditions is essential for achieving high yields and purity .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Medicinal Chemistry : Investigations into its enzyme inhibition properties have shown promise for developing drugs targeting metabolic disorders and cancers. The ability to modulate receptor activity positions it as a valuable tool in drug discovery .
  • Biochemical Research : Studies have demonstrated its potential role in modulating biological pathways through receptor interactions. This opens avenues for exploring its effects on cell signaling and proliferation .

Mechanism of Action

The mechanism of action of tert-butyl N-[[(1R,3S)-3-(hydroxymethyl)cyclohexyl]methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can undergo hydrolysis to release the active amine derivative, which can then interact with biological targets such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Tert-butyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate

  • Molecular Formula: C₁₁H₂₁NO₃
  • Molecular Weight : 215.29 g/mol
  • Key Differences :
    • Smaller cyclopentane ring increases ring strain but enhances conformational rigidity compared to cyclohexane.
    • Reduced lipophilicity (logP ~1.2 vs. ~2.1 for cyclohexyl analog) due to fewer methylene groups .
  • Applications : Used in peptide mimetics requiring compact structures .

Tert-butyl N-[(1R,3S)-3-(bromomethyl)cyclohexyl]carbamate

  • Molecular Formula: C₁₃H₂₄BrNO₂
  • Molecular Weight : 330.25 g/mol
  • Key Differences :
    • Bromomethyl group acts as a leaving group, enabling nucleophilic substitution reactions (unlike hydroxymethyl).
    • Higher reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Substituent Variations

Hydroxyl vs. Hydroxymethyl

  • Tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (PB07473): Molecular Formula: C₁₀H₁₉NO₃ Molecular Weight: 201.26 g/mol Key Differences:
  • Direct hydroxyl substitution on the ring reduces steric bulk but increases hydrogen-bonding capacity.
  • Lower thermal stability due to hydroxyl group acidity .

Aminomethyl Derivatives

  • Tert-butyl (((1R,3S)-3-(aminomethyl)cyclohexyl)methyl)carbamate (CAS 208706-03-0): Molecular Formula: C₁₃H₂₆N₂O₂ Molecular Weight: 266.36 g/mol Key Differences:
  • Aminomethyl group introduces basicity (pKa ~9.5), enabling salt formation and pH-dependent solubility.
  • Critical for prodrug strategies targeting amine-sensitive enzymes .

Halogenated Analogs

Tert-butyl N-[3,3,4,4,4-pentafluoro-2-(methylamino)butyl]carbamate

  • Molecular Formula : C₁₀H₁₆F₅N₂O₂
  • Molecular Weight : 306.24 g/mol
  • Key Differences :
    • Fluorination enhances metabolic stability and membrane permeability.
    • Electron-withdrawing pentafluoro group reduces nucleophilicity at the adjacent carbon .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent logP Application
Target Compound C₁₃H₂₅NO₃ 267.34 3-(hydroxymethyl) 2.1 Chiral intermediates in drug design
Cyclopentyl analog C₁₁H₂₁NO₃ 215.29 3-(hydroxymethyl) 1.2 Peptide mimetics
Bromomethyl analog C₁₃H₂₄BrNO₂ 330.25 3-(bromomethyl) 3.0 Cross-coupling reactions
Aminomethyl analog C₁₃H₂₆N₂O₂ 266.36 3-(aminomethyl) 1.8 Prodrug synthesis
Pentafluoro analog C₁₀H₁₆F₅N₂O₂ 306.24 2-(methylamino), pentafluoro 2.5 Metabolic-resistant scaffolds

Biological Activity

Tert-butyl N-[[(1R,3S)-3-(hydroxymethyl)cyclohexyl]methyl]carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, synthetic routes, and relevant case studies.

  • Molecular Formula : C12H23NO3
  • Molecular Weight : 229.32 g/mol
  • CAS Number : 1702382-05-5

The compound features a tert-butyl group, a carbamate linkage, and a hydroxymethyl group on a cyclohexane ring, contributing to its distinctive biological properties.

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Enzyme Inhibition : The carbamate group can hydrolyze to release an active amine derivative, which may inhibit specific enzymes or modulate receptor functions. This mechanism is crucial in the development of therapeutic agents targeting diseases such as cancer and neurodegenerative disorders .
  • Receptor Interaction : Preliminary studies suggest that the compound may interact with muscarinic acetylcholine receptors (M3R), which are implicated in cell proliferation and tumor progression .

Anticancer Properties

Recent research indicates that derivatives similar to this compound exhibit anticancer properties. For example:

  • Cytotoxicity Studies : In vitro studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines, outperforming standard chemotherapeutics like bleomycin .

Neuroprotective Effects

Compounds with carbamate functionalities have been explored for their potential in treating neurodegenerative diseases:

  • Cholinesterase Inhibition : Some derivatives have shown promising results in inhibiting cholinesterase enzymes, which are crucial for neurotransmitter regulation in conditions like Alzheimer’s disease .

Synthetic Routes

The synthesis of this compound typically involves:

  • Starting Materials : Tert-butyl chloroformate and (1R,3S)-3-(hydroxymethyl)cyclohexylamine.
  • Reaction Conditions : Conducted in the presence of bases such as triethylamine to facilitate the formation of the carbamate linkage .

Applications in Research

This compound serves as a valuable building block in organic synthesis and has applications in:

  • Medicinal Chemistry : Used for developing novel therapeutic agents targeting specific biological pathways.
  • Biochemical Studies : Investigating enzyme-catalyzed reactions involving carbamates .

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated cytotoxic effects on hypopharyngeal tumor cells.
Study 2Neuroprotective EffectsIdentified potential for cholinesterase inhibition related to Alzheimer’s treatment.
Mechanism ExplorationDiscussed hydrolysis leading to active amine derivatives affecting enzyme activity.

Q & A

Q. What are the recommended analytical techniques for confirming the identity and purity of tert-butyl carbamate derivatives?

Methodological Answer:

  • Spectroscopic Characterization : Use 1H^1H-NMR and 13C^{13}C-NMR to verify structural features, such as the tert-butyl group (singlet at ~1.4 ppm for 9H) and carbamate carbonyl (165-175 ppm). IR spectroscopy can confirm the presence of N-H (3300-3500 cm1^{-1}) and carbonyl (1700-1750 cm1^{-1}) stretches .
  • Chromatographic Methods : Employ HPLC or GC/MS with a polar stationary phase (e.g., C18 column) to assess purity. Retention times and mass spectra should match reference standards .
  • Elemental Analysis : Validate molecular formula using combustion analysis or high-resolution mass spectrometry (HRMS) .

Q. How should this compound be stored to ensure stability during experimental workflows?

Methodological Answer:

  • Storage Conditions : Store under inert atmosphere (argon or nitrogen) at 2–8°C in airtight, light-resistant containers. Moisture-sensitive carbamates may require desiccants (e.g., silica gel) .
  • Stability Monitoring : Periodically analyze via TLC or HPLC to detect degradation (e.g., hydrolysis of the carbamate group) .

Q. What safety precautions are critical when handling tert-butyl carbamates in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of dust/aerosols .
  • Emergency Protocols : For skin contact, wash immediately with soap and water; for eye exposure, rinse with saline for 15 minutes. Documented low acute toxicity reduces urgent risks, but material-specific SDS should be consulted .

Advanced Research Questions

Q. How can stereochemical outcomes in the synthesis of (1R,3S)-configured carbamates be controlled and validated?

Methodological Answer:

  • Stereoselective Synthesis : Use chiral auxiliaries or catalysts (e.g., enantiopure cyclohexanol derivatives) during carbamate formation. Asymmetric hydrogenation or enzymatic resolution may improve diastereomeric excess .
  • Validation : X-ray crystallography provides definitive stereochemical assignment. Alternatively, compare experimental optical rotation and 1H^1H-NMR coupling constants with literature values for enantiopure analogs .

Q. What strategies resolve discrepancies between computational predictions and experimental data (e.g., in solubility or reactivity)?

Methodological Answer:

  • Solubility Analysis : Re-evaluate solvent polarity using Hansen solubility parameters. For poor DMSO solubility (<1 mg/mL), consider co-solvents (e.g., ethanol/water mixtures) or derivatization (e.g., salt formation) .
  • Reactivity Modeling : Cross-validate density functional theory (DFT) calculations with kinetic studies (e.g., Arrhenius plots) to identify unaccounted steric/electronic effects in the cyclohexyl-hydroxymethyl moiety .

Q. How can reaction yields be optimized for multi-step syntheses involving this carbamate?

Methodological Answer:

  • Stepwise Optimization :
  • Coupling Reactions : Use EDCI/HOBt in anhydrous DMF to activate carboxyl intermediates, minimizing side reactions .
  • Purification : Employ flash chromatography (hexane/EtOAc gradients) or recrystallization (tert-butyl methyl ether) to isolate intermediates. Monitor by TLC (Rf_f ~0.3–0.5) .
    • Scale-Up Considerations : Replace batch processes with flow chemistry for exothermic steps (e.g., carbamate formation) to improve heat dissipation .

Q. What role does the hydroxymethylcyclohexyl group play in modulating biological activity in drug discovery contexts?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Introduce substituents at the hydroxymethyl position (e.g., esters, ethers) to evaluate effects on lipophilicity (logP) and target binding. Compare IC50_{50} values in enzymatic assays .
  • Metabolic Stability : Assess oxidative metabolism using liver microsomes. The cyclohexyl group may reduce CYP450-mediated degradation compared to aromatic analogs .

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